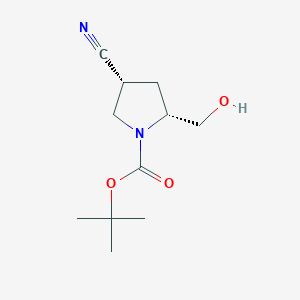

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17481921

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O3 |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1 |

| Standard InChI Key | HRHTUPLABYFOKC-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)C#N |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol. The stereochemistry at positions 2 and 4 (R-configuration) critically influences its biological interactions and synthetic applications . Key structural features include:

-

Boc Protection: The tert-butyloxycarbonyl group at the 1-position enhances solubility in organic solvents and stabilizes the pyrrolidine amine during synthetic steps .

-

Hydroxymethyl Group: Positioned at C2, this polar substituent facilitates hydrogen bonding with target proteins, as demonstrated in sphingosine kinase inhibitors .

-

Cyano Group: At C4, the nitrile moiety acts as a bioisostere for carbonyl groups, modulating electronic properties and binding affinity .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₃ | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| Boiling Point | ~75–85°C (estimated) | |

| Density | ~1.05–1.15 g/cm³ | |

| Solubility | Chloroform, DMSO, methanol |

Synthetic Routes and Optimization

The synthesis of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves sequential functionalization of the pyrrolidine ring. A representative pathway is outlined below:

Step 1: Preparation of (2R,4R)-4-Cyano-2-(Hydroxymethyl)Pyrrolidine

Pharmacological Relevance and Applications

Sphingosine Kinase (SphK) Inhibition

Pyrrolidine derivatives with hydroxymethyl groups exhibit potent SphK1/SphK2 dual inhibition. Molecular docking reveals that the 2R-hydroxymethyl group hydrogen-bonds with Asp178 in SphK1, while the 4R-cyano group modulates hydrophobic interactions with the enzyme’s tail domain . In vitro assays show analogues with similar structures achieve 84% SphK1 inhibition at 1.0 μM .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Quantitative structure-activity relationship (QSAR) models highlight the importance of pyrrolidine substituents in DPP-IV inhibition. CoMFA and CoMSIA analyses demonstrate that electron-withdrawing groups (e.g., cyano) at C4 enhance inhibitory potency (pIC₅₀ = 8.2–9.1) .

Table 2: Biological Activity of Analogues

| Compound | % SphK1 Inhibition | % SphK2 Inhibition | DPP-IV pIC₅₀ |

|---|---|---|---|

| Alkyloxy analogue (C₉H₁₉) | 84 ± 2 | 44 ± 3 | - |

| Alkenyl analogue | 78 ± 2 | 37 ± 5 | - |

| Cyano-pyrrolidine derivative | - | - | 8.9 |

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume